![molecular formula C20H23BrF3N3OS B2730689 (E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide CAS No. 1274948-47-8](/img/structure/B2730689.png)
(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide is a useful research compound. Its molecular formula is C20H23BrF3N3OS and its molecular weight is 490.38. The purity is usually 95%.
BenchChem offers high-quality (E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Use in Electrochromic Devices
The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS. PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .
2. Synthesis of N, N ′-disubstituted bis-ureas A series of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4- (trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
Use in Organic Synthesis
The compound can be used in organic synthesis, particularly in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
Use in Drug Design
The compound can be used in the design of inhibitors of soluble epoxide hydrolase (sEH), which is a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Use in Insecticides
Compounds containing a 4- (trifluoromethoxy)phenyl group also exhibit other activities. For instance, 2- {2- (4-Cyanophenyl)-1- [3- (trifluoromethyl)phenyl]ethylidene}- N - [4- (trifluoromethoxy)phenyl]hydrazinecarboxamide ( B, metaflumizone, ProMeris; Scheme 1) is used as insecticide (or zoocide), which acts by blocking potential-dependent sodium channels in injurious insects and rodents .
Use in Antitumor Activity
3- [ (Quinolin-4-ylmethyl)amino]- N - [4- (trifluoromethoxy)phenyl]thiophene-2-carboxamide ( C, Scheme 1) showed antitumor activity via inhibition of tyrosine kinase .
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methyl N'-[(E)-[4-(2-methylpropyl)phenyl]methylideneamino]carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3OS.BrH/c1-14(2)11-15-3-5-16(6-4-15)12-25-26-19(24)28-13-17-7-9-18(10-8-17)27-20(21,22)23;/h3-10,12,14H,11,13H2,1-2H3,(H2,24,26);1H/b25-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRHKDZEKHCIKP-CYUVEUGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=NN=C(N)SCC2=CC=C(C=C2)OC(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=N/N=C(\N)/SCC2=CC=C(C=C2)OC(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)
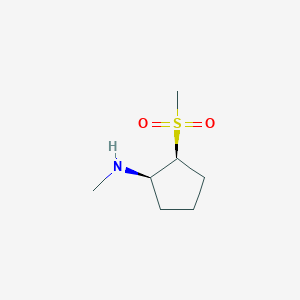
![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2730616.png)
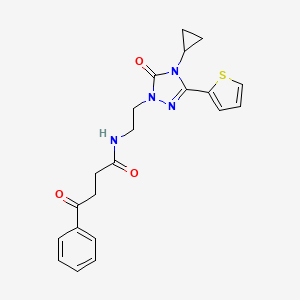

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
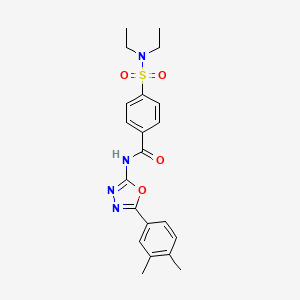
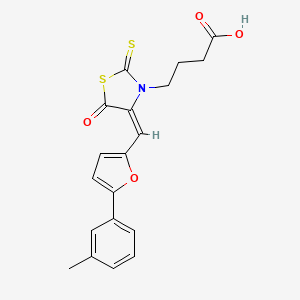
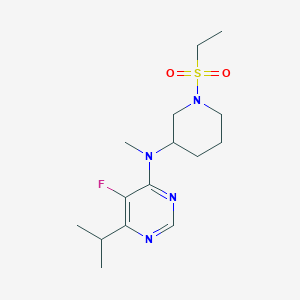
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)